molecular formula C10H8F3N3O2 B2677745 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide CAS No. 685120-14-3

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide

Cat. No. B2677745
CAS RN: 685120-14-3
M. Wt: 259.188
InChI Key: URTPSVXHRXLVEH-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-indole-2-carbohydrazide, also known as TFIC, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. It is a member of the indole family of compounds, which are nitrogen-containing heterocyclic organic compounds. TFIC has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Chemosensor Development

5-(Trifluoromethoxy)-1H-indole-2-carbohydrazide has been utilized in synthesizing compounds with potential applications as chemosensors. A study by Şenkuytu et al. (2019) explored the synthesis of a novel compound that demonstrated selective recognition towards Fe+3 and Cu+2 ions, suggesting its utility in colorimetric sensing applications (Şenkuytu et al., 2019).

Biological Molecule Synthesis

The compound has also been noted for its role in the synthesis of biologically active molecules. Leconte and Ruzziconi (2002) reported on the preparation of regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, highlighting its significance in creating biologically active compounds (Leconte & Ruzziconi, 2002).

Fluorine Chemistry

In the field of fluorine chemistry, research by Ichikawa et al. (2002) on the cyclization of 1,1-difluoro-1-alkenes, which involves fluorinated indole synthesis, indicates the compound’s relevance in understanding fluorine's properties in chemical reactions (Ichikawa et al., 2002).

Photoaffinity Labeling

Murai et al. (2012) synthesized trifluoromethyldiazirinyl indoles from bromoindole derivatives, including 5- and 6-trifluoromethyldiazirinyl indoles. These compounds serve as bioactive indole metabolites used in biological functional analysis through diazirine-based photoaffinity labeling (Murai et al., 2012).

Crystal Structure Analysis

The compound has been used in studies analyzing crystal structures and molecular interactions. Kaynak et al. (2013) synthesized and analyzed the crystal structures of several related compounds, which revealed insights into the interactions and conformations of these molecules (Kaynak et al., 2013).

properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)18-6-1-2-7-5(3-6)4-8(15-7)9(17)16-14/h1-4,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTPSVXHRXLVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326696
Record name 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide

CAS RN

685120-14-3
Record name 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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